The synthesis of 4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,2,5-oxadiazol-3-amine can be achieved via various synthetic routes. One common method involves the reaction of 4-nitrophenylpiperazine with a suitable 1,2,5-oxadiazole-3-carboxylic acid derivative, such as an acid chloride or an activated ester. The reaction typically proceeds under standard amide coupling conditions, using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). []
4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,2,5-oxadiazol-3-amine can participate in various chemical reactions due to the presence of reactive functional groups. For example, the amino group can undergo reactions typical of primary amines, such as acylation, alkylation, and condensation reactions. The piperazine ring can also be subjected to various transformations, such as ring opening reactions and substitutions. The nitrophenyl group can be reduced to an amino group, which can be further functionalized. [, , , ]
The mechanism of action of 4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,2,5-oxadiazol-3-amine has been investigated in several biological studies. It has been shown to exhibit inhibitory activity against certain enzymes and receptors, including HIV-1 assembly [] and the P2X(7) receptor. [] Its ability to inhibit HIV-1 assembly is attributed to its binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. [] In the case of the P2X(7) receptor, it acts as an antagonist by binding to the receptor and inhibiting its activation by ATP. []
The physical and chemical properties of 4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,2,5-oxadiazol-3-amine have been studied to a limited extent. It is a solid at room temperature and is expected to have a relatively high melting point due to its molecular structure and the presence of intermolecular hydrogen bonding. Its solubility in various solvents is dependent on the polarity of the solvent and the presence of hydrogen bonding groups. [, , ]
4-{[4-(4-Nitrophenyl)-1-piperazinyl]carbonyl}-1,2,5-oxadiazol-3-amine has demonstrated promising antiviral activity, particularly against HIV-1. Studies have shown that it can inhibit HIV-1 replication by targeting the MA protein, a critical component involved in viral assembly. [] This suggests its potential as a lead compound for developing new antiviral therapies.
The P2X(7) receptor is an ATP-gated cation channel involved in various physiological and pathological processes, including inflammation and immune responses. 4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,2,5-oxadiazol-3-amine has been identified as a potent antagonist of the P2X(7) receptor. [] This property makes it a valuable tool for studying the role of the P2X(7) receptor in different biological systems and for exploring its potential as a therapeutic target for inflammatory and immune-related diseases.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7